2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
The compound “2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide” is a complex organic molecule that contains several functional groups including a pyrrole ring, a thiazole ring, and a dihydrobenzodioxin ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrrole and thiazole rings are five-membered rings with nitrogen and sulfur atoms, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrrole and thiazole rings, as well as the carbonyl group in the acetamide moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and the overall size and shape of the molecule would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
The chemical compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is an example of a heterocyclic compound, which plays a crucial role in the synthesis of various innovative heterocycles. These heterocycles have been utilized as precursors for creating a wide range of derivatives such as pyrrole, pyridine, and thiazole, among others. The synthesis processes involve advanced techniques like IR, MS, NMR, and other spectral analyses to identify and characterize the newly formed compounds. Such synthesized heterocycles have been explored for their potential applications in fields like insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
Another significant application area is the evaluation of antimicrobial activities. Derivatives synthesized from similar compounds have been tested for their effectiveness against various microbial strains. This research direction is crucial for discovering new antimicrobial agents that can contribute to the fight against resistant bacteria and fungi, highlighting the importance of such chemical compounds in developing new therapeutic agents (Bondock et al., 2008).
Anticancer Activity
The exploration of heterocyclic compounds for anticancer activities has been a vital area of research. Certain derivatives synthesized from compounds similar to this compound have shown promising results against various cancer cell lines. This includes the evaluation of these compounds against lung, breast, and central nervous system cancer cells. The research demonstrates the potential of these chemical entities in the development of new anticancer therapies, offering hope for more effective and targeted cancer treatments (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
Recent studies have also focused on the synthesis of coordination complexes involving pyrazole-acetamide derivatives and their antioxidant activities. These studies reveal the structural intricacies of such complexes and their potential in acting as significant antioxidant agents. The research on these complexes provides insights into their chemical properties and potential applications in pharmacology and material science (Chkirate et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(10-13-11-24-17(19-13)20-5-1-2-6-20)18-12-3-4-14-15(9-12)23-8-7-22-14/h1-6,9,11H,7-8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWRNVVDYXGOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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